molecular formula C39H61NO3 B1204497 2-Pyridinecarboxylic acid, 5-butyl-, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl ester CAS No. 85446-70-4

2-Pyridinecarboxylic acid, 5-butyl-, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl ester

Cat. No.: B1204497
CAS No.: 85446-70-4
M. Wt: 591.9 g/mol
InChI Key: XTYRVANKSWHSEN-UHFFFAOYSA-N
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Description

2-Pyridinecarboxylic acid, 5-butyl-, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl ester, also known as this compound, is a useful research compound. Its molecular formula is C39H61NO3 and its molecular weight is 591.9 g/mol. The purity is usually 95%.
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Properties

CAS No.

85446-70-4

Molecular Formula

C39H61NO3

Molecular Weight

591.9 g/mol

IUPAC Name

[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] 5-butylpyridine-2-carboxylate

InChI

InChI=1S/C39H61NO3/c1-10-11-20-33-21-22-35(40-26-33)38(41)42-36-30(6)31(7)37-34(32(36)8)23-25-39(9,43-37)24-14-19-29(5)18-13-17-28(4)16-12-15-27(2)3/h21-22,26-29H,10-20,23-25H2,1-9H3

InChI Key

XTYRVANKSWHSEN-UHFFFAOYSA-N

SMILES

CCCCC1=CN=C(C=C1)C(=O)OC2=C(C3=C(C(=C2C)C)OC(CC3)(C)CCCC(C)CCCC(C)CCCC(C)C)C

Canonical SMILES

CCCCC1=CN=C(C=C1)C(=O)OC2=C(C3=C(C(=C2C)C)OC(CC3)(C)CCCC(C)CCCC(C)CCCC(C)C)C

Synonyms

alpha-tocopherol 5-n-butyl-2-pyridinecarboxylate
TF 80
TF-80

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ten milliliters of benzene was added to 4.51 g of 5-butylpicolinic acid, and 9 g of thionyl chloride was further added. The mixture was heated under reflux for 22 minutes. The excess of thionyl chloride and benzene were disiled off under reduced pressure, and 10 ml of benzene was added to the residue. The mixture was cooled to 0° C. and stirred. To the solution was added dropwise a solution of 5 g of dl-α-tocopherol in 4.25 ml of pyridine to perform the reaction for 1 hour and 40 minutes. The insoluble matter was removed by filtration from the reaction mixture, and the residue was washed with water, 1 N hydrochloric acid, water, a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium chloride in this order. Benzene was distilled off, and the residue was chromatographed on a silica gel column using benzene/ethyl acetate (4:1) as an eluent to give 3.2 g of dl-α-tocopheryl 5-butylpicolinate.
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